

Spectroscopic Profile of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: A Technical Overview

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)-3-methylbutanoic acid
Cat. No.:	B165054

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This technical guide provides a summary of available spectroscopic data for the compound **2-(4-Chlorophenyl)-3-methylbutanoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While a comprehensive experimental dataset for this specific molecule is not readily available in public databases, this document compiles existing information and presents general protocols for spectroscopic analysis.

Chemical Structure and Properties

Structure:

IUPAC Name: **2-(4-Chlorophenyl)-3-methylbutanoic acid** Molecular Formula: C₁₁H₁₃ClO₂

Molecular Weight: 212.67 g/mol CAS Number: 2012-74-0

Spectroscopic Data

A complete set of experimentally verified spectroscopic data (NMR, IR, and MS) for **2-(4-Chlorophenyl)-3-methylbutanoic acid** is not consistently available across scientific literature and databases. The following tables summarize the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally obtained ^1H or ^{13}C NMR data for **2-(4-Chlorophenyl)-3-methylbutanoic acid** could be located in the searched resources. The characterization of this molecule would typically involve the following predicted signals:

Table 1: Predicted ^1H NMR Data for **2-(4-Chlorophenyl)-3-methylbutanoic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	Carboxylic acid (-COOH)
~7.3	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~3.5	Doublet	1H	Methine proton (-CH-) adjacent to aryl group
~2.4	Multiplet	1H	Methine proton (-CH-) of isopropyl group
~0.9-1.1	Doublet of doublets	6H	Methyl protons (-CH ₃) of isopropyl group

Table 2: Predicted ^{13}C NMR Data for **2-(4-Chlorophenyl)-3-methylbutanoic acid**

Chemical Shift (ppm)	Assignment
~175-180	Carboxylic acid carbon (-COOH)
~135-140	Aromatic carbon attached to the alkyl chain
~132-135	Aromatic carbon attached to chlorine
~128-130	Aromatic carbons (ortho and meta to chlorine)
~55-60	Methine carbon (-CH-) adjacent to aryl group
~30-35	Methine carbon (-CH-) of isopropyl group
~18-22	Methyl carbons (-CH ₃) of isopropyl group

Note: The predicted values are for illustrative purposes and actual experimental values may vary.

Infrared (IR) Spectroscopy

An experimental Infrared (IR) spectrum for 2-(p-Chlorophenyl)-3-methylbutanoic acid is available from the NIST WebBook.

Table 3: Experimental IR Data for **2-(4-Chlorophenyl)-3-methylbutanoic acid**

Wavenumber (cm ⁻¹)	Interpretation
2500-3300	O-H stretch (broad, characteristic of carboxylic acid)
~2960	C-H stretch (aliphatic)
~1700	C=O stretch (carboxylic acid)
~1600, ~1490	C=C stretch (aromatic ring)
~1090	C-Cl stretch

Mass Spectrometry (MS)

No experimental mass spectrum for **2-(4-Chlorophenyl)-3-methylbutanoic acid** was found. Mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **2-(4-Chlorophenyl)-3-methylbutanoic acid**

m/z Ratio	Interpretation
212/214	[M] ⁺ , Molecular ion peak (presence of ³⁵ Cl and ³⁷ Cl isotopes)
167/169	[M - COOH] ⁺
141/143	[C ₈ H ₇ Cl] ⁺
125	[C ₇ H ₄ Cl] ⁺

Note: The predicted values are for illustrative purposes and actual fragmentation will depend on the ionization method.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **2-(4-Chlorophenyl)-3-methylbutanoic acid** are not available. The following are generalized procedures.

NMR Spectroscopy

A sample of **2-(4-Chlorophenyl)-3-methylbutanoic acid** would be dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

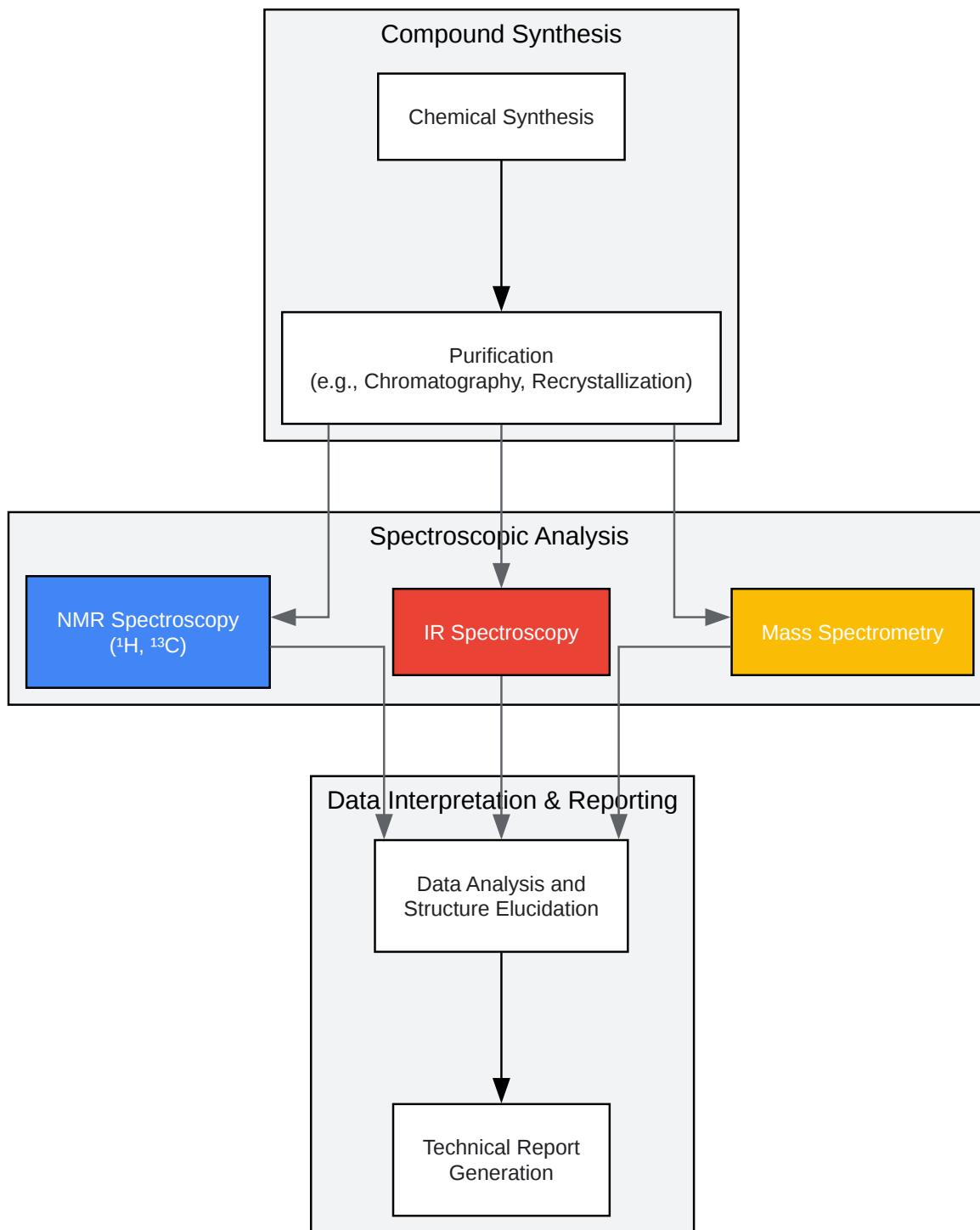
Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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